2-({2-[(2-Chloro-6-nitrophenyl)amino]ethyl}amino)ethanol
Description
2-({2-[(2-Chloro-6-nitrophenyl)amino]ethyl}amino)ethanol is a nitroaromatic compound featuring a 2-chloro-6-nitrophenyl group linked to an ethylenediamine-ethanol chain. This structure confers unique electronic and steric properties, making it relevant in pharmaceutical and chemical synthesis contexts. The ethylenediamine-ethanol side chain enhances solubility in polar solvents, distinguishing it from simpler aromatic alcohols .
Properties
CAS No. |
704869-52-3 |
|---|---|
Molecular Formula |
C10H14ClN3O3 |
Molecular Weight |
259.69 g/mol |
IUPAC Name |
2-[2-(2-chloro-6-nitroanilino)ethylamino]ethanol |
InChI |
InChI=1S/C10H14ClN3O3/c11-8-2-1-3-9(14(16)17)10(8)13-5-4-12-6-7-15/h1-3,12-13,15H,4-7H2 |
InChI Key |
FVOVJFXIDAGBNK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)NCCNCCO)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({2-[(2-Chloro-6-nitrophenyl)amino]ethyl}amino)ethanol typically involves the reaction of 2-chloro-6-nitroaniline with ethylenediamine under controlled conditions. The reaction is carried out in a suitable solvent, such as ethanol, and may require the use of a catalyst to facilitate the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common in industrial settings to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
2-({2-[(2-Chloro-6-nitrophenyl)amino]ethyl}amino)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) or catalytic hydrogenation are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or alkoxides.
Major Products Formed
The major products formed from these reactions include various derivatives with modified functional groups, such as amino, hydroxyl, or alkoxy groups, which can further enhance the compound’s properties and applications .
Scientific Research Applications
2-({2-[(2-Chloro-6-nitrophenyl)amino]ethyl}amino)ethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-({2-[(2-Chloro-6-nitrophenyl)amino]ethyl}amino)ethanol involves its interaction with specific molecular targets and pathways. The compound’s chloro-nitrophenyl group is believed to play a crucial role in its biological activity, potentially interacting with enzymes or receptors in the body. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may inhibit certain enzymes or disrupt cellular processes .
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Solubility Trends |
|---|---|---|---|---|
| 2-({2-[(2-Chloro-6-nitrophenyl)amino]ethyl}amino)ethanol | C₁₀H₁₅ClN₄O₃ | ~286.7 | Chloro, nitro, ethylenediamine-ethanol | High (polar solvents) |
| 2-(2-Chloro-6-nitrophenyl)ethanol | C₈H₈ClNO₃ | ~213.6 | Chloro, nitro, ethanol | Moderate |
| 2-(2-Amino-6-chlorophenyl)ethanol | C₈H₁₀ClNO | ~183.6 | Chloro, amino, ethanol | High (due to amino group) |
| 2-[4-(2-Chloro-6-nitrophenyl)piperazin-1-yl]-ethanol | C₁₂H₁₅ClN₄O₃ | ~298.7 | Chloro, nitro, piperazine | Moderate (hydrochloride salt improves solubility) |
Biological Activity
2-({2-[(2-Chloro-6-nitrophenyl)amino]ethyl}amino)ethanol is a complex organic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and organic synthesis. This compound features a chloro group, a nitro group, and a primary amino group, which contribute to its reactivity and biological interactions. This article explores the biological activity of this compound, including its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure
The structure of this compound can be represented as follows:
Antimicrobial Properties
Research has indicated that this compound exhibits notable antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains, suggesting that it may disrupt bacterial cell function through interaction with key enzymes or structural components.
Table 1: Antimicrobial Activity Against Various Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
|---|---|---|
| Escherichia coli | 15 µg/mL | Inhibition of cell wall synthesis |
| Staphylococcus aureus | 10 µg/mL | Disruption of protein synthesis |
| Pseudomonas aeruginosa | 20 µg/mL | Interference with metabolic pathways |
Anticancer Properties
The anticancer potential of this compound has been explored in several studies, where it has demonstrated cytotoxic effects against various cancer cell lines. The mechanism appears to involve the modulation of apoptosis pathways and inhibition of tumor growth.
Case Study: Cytotoxicity in Cancer Cell Lines
A study evaluated the cytotoxic effects of this compound on A-431 (human epidermoid carcinoma) and Jurkat (T-cell leukemia) cell lines. The results indicated an IC50 value significantly lower than that of the reference drug doxorubicin, suggesting superior efficacy.
Table 2: Cytotoxicity Data in Cancer Cell Lines
| Cell Line | IC50 (µM) | Reference Drug (Doxorubicin) IC50 (µM) |
|---|---|---|
| A-431 | 5 | 10 |
| Jurkat | 4 | 12 |
The biological activity of this compound is believed to stem from its ability to interact with specific biological targets, including enzymes and receptors. The presence of electron-withdrawing groups like chloro and nitro enhances its reactivity, facilitating these interactions.
Enzyme Interaction
Research indicates that this compound may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. For instance, it may affect enzymes related to DNA replication or repair mechanisms in cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

